(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine exact mass and molecular weight calculation
A Technical Guide to Mass Calculation for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine This document provides a detailed methodology for the calculation of two fundamental, yet distinct, chemical properties for the chir...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide to Mass Calculation for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
This document provides a detailed methodology for the calculation of two fundamental, yet distinct, chemical properties for the chiral amine (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: its monoisotopic exact mass and its average molecular weight. For researchers and professionals in drug development and analytical chemistry, understanding the precise distinction and application of these values is paramount for tasks ranging from structural elucidation via mass spectrometry to routine preparation of molar solutions.
Foundational Concepts: Exact Mass vs. Molecular Weight
Before proceeding with the calculations, it is crucial to establish the conceptual framework that differentiates these two terms.
Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The weighting factor is the natural abundance of each isotope. This value is typically expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations involving bulk quantities of a substance, such as preparing a solution of a specific molarity.
Monoisotopic Mass (or Exact Mass): This is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl). This value, expressed in Daltons (Da), is of critical importance in high-resolution mass spectrometry (HRMS). In HRMS, instruments possess sufficient resolving power to distinguish between molecules with the same nominal mass but different isotopic compositions. The measured exact mass is a key parameter for confirming the elemental composition of a molecule.
Determination of the Molecular Formula
The first self-validating step in any mass calculation is the accurate determination of the molecular formula from the compound's IUPAC name: (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine .
Parent Structure (Phenyl): A benzene ring provides a base of C₆H₆ .
Substituents on the Ring:
2-Chloro: A chlorine atom replaces a hydrogen atom.
6-Methoxy: A -OCH₃ group replaces another hydrogen atom.
ethan-1-amine: A -CH(NH₂)CH₃ group replaces a third hydrogen atom.
Atom Count:
Carbon (C): 6 (from the phenyl ring) + 1 (from the methoxy group) + 2 (from the ethan-amine chain) = 9
Hydrogen (H): 3 remaining on the phenyl ring + 3 on the methoxy group + 1 on the chiral carbon + 2 on the amine group + 3 on the terminal methyl group = 12
Chlorine (Cl):1
Nitrogen (N):1
Oxygen (O):1
Thus, the molecular formula for the neutral free base is determined to be C₉H₁₂ClNO .
Calculation Protocol: Monoisotopic (Exact) Mass
This protocol utilizes the mass of the most abundant isotope for each element to calculate the exact mass, which would correspond to the most intense peak (M) in the isotopic cluster of a high-resolution mass spectrum.
Methodology:
Identify the most abundant stable isotope for each element in the molecular formula.
Sum the masses of these isotopes multiplied by their count in the formula.
This protocol uses the standard atomic weight of each element, which is the weighted average of its natural isotopes. This value is essential for macroscopic chemical applications.
Methodology:
Identify the standard atomic weight for each element from the IUPAC periodic table.[2]
Sum these weights multiplied by their count in the formula.
The standard atomic weights are:
C = 12.011 g/mol
H = 1.008 g/mol
Cl = 35.453 g/mol
N = 14.007 g/mol
O = 15.999 g/mol
Calculation:
Carbon: 9 × 12.011 g/mol = 108.099 g/mol
Hydrogen: 12 × 1.008 g/mol = 12.096 g/mol
Chlorine: 1 × 35.453 g/mol = 35.453 g/mol
Nitrogen: 1 × 14.007 g/mol = 14.007 g/mol
Oxygen: 1 × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight:185.654 g/mol
Summary of Physicochemical Data
The data derived from these calculations are summarized below for clarity and direct comparison.
The logical flow from chemical identity to the final calculated mass values is depicted in the following diagram.
Caption: Calculation workflow for exact mass and molecular weight.
Practical Implications in Drug Development
High-Resolution Mass Spectrometry (HRMS): During synthesis and metabolite identification, an experimentally measured mass of 185.0608 ± 5 ppm (parts per million) would provide high confidence in the elemental composition C₉H₁₂ClNO, thereby verifying the identity of the target molecule. The presence of chlorine is further confirmed by a characteristic M+2 peak (from the ³⁷Cl isotope) at approximately 187.0578 Da with a relative intensity of about one-third of the monoisotopic peak.
Chemical Synthesis and Formulation: When a chemist needs to prepare a 10 mM solution of this compound for a biological assay, the molecular weight of 185.654 g/mol is the correct value to use. For example, to make 100 mL (0.1 L) of this solution, one would weigh out 0.01 mol/L × 0.1 L × 185.654 g/mol = 0.1857 g of the substance. Using the exact mass for this calculation would introduce a significant error in the final concentration.
This guide demonstrates the critical importance of selecting the appropriate mass value based on the scientific context, ensuring both analytical accuracy and stoichiometric precision in research and development.
References
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. Available at: [Link]
Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Available at: [Link]
American Elements. (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride. Available at: [Link]
PubChem, National Center for Biotechnology Information. Choline Chloride. Available at: [Link]
IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. Available at: [Link]
Wikipedia. Isotopes of chlorine. Available at: [Link]
ChemCalc. Molecular Formula Information. Available at: [Link]
National Institute of Standards and Technology (NIST). Chlorine atom. Available at: [Link]
Wikipedia. Isotopes of chlorine. Available at: [Link]
PubChem, National Center for Biotechnology Information. Chlorine. Available at: [Link]
National Institute of Standards and Technology (NIST). Ethanamine, 2-chloro-N,N-diethyl-. Available at: [Link]
Wikidoc. Isotopes of chlorine. Available at: [Link]
Foreword: The Imperative of Solid-State Characterization in Modern Drug Development
An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Salts In the landscape of pharmaceutical development, the transition of an active pharmaceutical ingredient (...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Salts
In the landscape of pharmaceutical development, the transition of an active pharmaceutical ingredient (API) from a promising molecule to a viable drug product is fraught with challenges. Among the most critical hurdles is the control and understanding of the API's solid-state properties. For chiral molecules, which constitute a significant portion of new chemical entities, this complexity is magnified.[1][2] The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability.[3][4] An incomplete understanding of this "crystal engineering" aspect can lead to failed batches, unpredictable clinical outcomes, and significant delays in regulatory approval.
This guide focuses on a specific, yet illustrative, chiral building block: (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine . As a primary amine, it serves as a versatile intermediate in the synthesis of more complex APIs. Its chiral nature means that its biological activity is likely stereospecific, making enantiomeric purity a paramount concern.[5][6][] This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the crystal structure analysis of its salts. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, providing a self-validating system for robust and reliable solid-form characterization.
Part I: The Strategic Foundation - Diastereomeric Salt Formation & Screening
The journey to a crystal structure begins not at the diffractometer, but with the strategic formation of a crystalline salt. The parent amine, in its freebase form, may be an oil or an amorphous solid, precluding direct crystallographic analysis. Salt formation is a powerful technique to lock the molecule into a well-ordered crystalline lattice, and for a chiral amine, it is the cornerstone of classical resolution.[8][9]
The Rationale for Salt Screening
The primary objective is to react the racemic or enantiomerically pure amine with a library of achiral or chiral acids to form diastereomeric salts. The choice of the acid (the "counter-ion") is a critical experimental variable. Different counter-ions will interact with the chiral amine cation through a unique combination of hydrogen bonds, ionic interactions, and van der Waals forces, leading to distinct crystal packing arrangements and, consequently, different physical properties.[10][11]
A successful salt screening campaign aims to identify a salt form that exhibits:
High Crystallinity: Sharp, well-defined diffraction peaks are essential for structural analysis.
Optimal Solubility: Balancing aqueous solubility for bioavailability with sufficient insolubility in an organic solvent for high crystallization yield.
Thermal Stability: A high, sharp melting point often indicates a stable crystal lattice.
Low Hygroscopicity: Minimizing water uptake is crucial for handling and formulation stability.
Experimental Protocol: Diastereomeric Salt Screening
This protocol outlines a parallel screening method to efficiently evaluate multiple salt-forming agents.
Materials:
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
Library of chiral and achiral acids (e.g., L-Tartaric acid, (S)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid, Fumaric acid, Adipic acid)
96-well crystallization plate or small glass vials (2 mL)
Magnetic stirrer and stir bars
Analytical balance
Procedure:
Stock Solution Preparation: Prepare a 0.2 M stock solution of the amine in a suitable solvent, such as methanol.
Acid Preparation: In each vial, place 0.5 equivalents of a single acid from the library. The use of a half-equivalent of the resolving agent is a modern refinement that can improve separation efficiency and reduce waste.[9]
Reaction: To each vial, add 1.0 mL of the amine stock solution. This creates a 1:0.5 molar ratio of amine to acid.
Maturation: Seal the vials and stir the resulting slurries at room temperature for 24 hours. This "maturation" period allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline form.
Isolation & Initial Analysis: After 24 hours, centrifuge the vials and decant the supernatant. Wash the resulting solids with a small amount of cold solvent and dry under vacuum.
Characterization: Analyze the resulting solids by X-Ray Powder Diffraction (XRPD). XRPD provides a unique "fingerprint" for each crystalline phase, allowing for the rapid identification of unique salt forms.[12][13] Promising candidates can be further characterized by Differential Scanning Calorimetry (DSC) for thermal properties and Dynamic Vapor Sorption (DVS) for hygroscopicity.
Part II: The Art of Perfection - Single Crystal Growth
While XRPD is excellent for screening, a definitive three-dimensional structure requires a single, high-quality crystal suitable for Single-Crystal X-ray Diffraction (SC-XRD). Growing such a crystal is often the most challenging and empirical step in the process.
Causality in Crystallization Technique Selection
The goal is to bring a saturated solution to a state of supersaturation slowly and controllably, allowing molecules to assemble onto a single growing lattice rather than crashing out as a microcrystalline powder.
Slow Evaporation: Best for moderately soluble salts. The gradual removal of solvent increases the concentration to the point of nucleation and growth. It is simple but offers less control over the rate of crystallization.
Vapor Diffusion (Hanging/Sitting Drop): Highly effective for small quantities. A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a solvent in which the sample is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
Cooling Crystallization: Ideal for compounds whose solubility is highly dependent on temperature. A saturated solution at a higher temperature is slowly cooled, leading to controlled crystal growth.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
Materials:
A promising salt form identified from the screening (e.g., the (S)-amine L-tartrate salt).
High-purity solvents (HPLC grade or better).
Small, clean glass vials (4 mL) with loose-fitting caps or perforated foil covers.
Microscope for crystal inspection.
Procedure:
Solvent Selection: Identify a solvent or solvent system in which the salt has moderate solubility. You are looking for a system that requires a reasonable amount of solvent (e.g., 10-50 mg/mL) to fully dissolve the salt with gentle heating.
Prepare a Saturated Solution: In a clean vial, dissolve the salt in the chosen solvent, warming gently if necessary to achieve complete dissolution. Ensure no solid particles remain.
Induce Supersaturation: Allow the solution to cool to room temperature. If no precipitation occurs, the solution is ready. If significant precipitation occurs, add a small amount of additional solvent until the solution is clear again at room temperature.
Slow Evaporation: Cover the vial with a cap that has a small hole or with paraffin film perforated with a needle. This restricts the rate of evaporation.
Patience and Observation: Place the vial in a vibration-free location. Do not disturb it. Monitor the vial daily under a microscope for the formation of small, well-defined single crystals with sharp edges and clear faces. This process can take several days to weeks.
Harvesting: Once a crystal of suitable size (typically 0.1-0.3 mm in each dimension) has grown, carefully remove it from the solution using a nylon loop or a pipette with the mother liquor.
Part III: The Definitive Analysis - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.
The SC-XRD Workflow: From Crystal to Structure
The entire process can be visualized as a logical workflow, where each step builds upon the last to yield the final, refined crystal structure.
Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Methodological Breakdown
Crystal Mounting: The selected crystal is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen. This minimizes thermal motion and protects the crystal from radiation damage during data collection.
Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots. A detector records the position and intensity of thousands of these reflections.
Data Reduction: The raw diffraction images are processed. The software integrates the intensities of each reflection, applies corrections for experimental factors (like absorption), and determines the unit cell dimensions and space group of the crystal. The space group provides critical information about the symmetry elements present in the crystal lattice. For chiral, enantiopure compounds, the space group must be non-centrosymmetric (e.g., P2₁, P2₁2₁2₁).[14]
Structure Solution: This is the process of solving the "phase problem." While the intensities of the diffracted beams are measured, their phase information is lost. Computational methods (e.g., direct methods or Patterson methods) are used to generate an initial electron density map, from which the positions of the atoms can be inferred.
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
Validation: The final structure is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and accurately represents the data. Key metrics include the R-factor (a measure of agreement between the model and the data) and the analysis of residual electron density.
Part IV: Interpreting the Result - A Hypothetical Case Study
Let us assume our crystallization of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine with L-(+)-Tartaric acid was successful. After performing the SC-XRD analysis, we obtain the following (hypothetical but realistic) crystallographic data.
Data Presentation: Crystallographic Summary
Parameter
Value
Significance
Chemical Formula
C₁₃H₁₉ClNO₇
Confirms the 1:1 stoichiometry of the amine salt with tartaric acid.
Formula Weight
335.74 g/mol
Basic molecular information.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁
A common non-centrosymmetric space group, confirming the chiral nature of the crystal.[14]
a, b, c (Å)
a = 8.541(2), b = 7.223(1), c = 12.675(3)
The dimensions of the unit cell.
β (°)
105.34(1)°
The angle of the monoclinic unit cell.
Volume (ų)
753.4(3)
The volume of a single unit cell.
Z
2
Indicates two formula units per unit cell.
Density (calculated)
1.480 g/cm³
The theoretical density of the crystal.
R-factor (R1)
0.035 (for I > 2σ(I))
A low R-factor (< 0.05) indicates a good fit between the model and the experimental data.
Goodness-of-Fit (S)
1.04
A value close to 1 indicates a good quality refinement.
Analysis of Supramolecular Architecture
The true power of crystal structure analysis lies in understanding the non-covalent interactions that govern the crystal packing. In amine salts, hydrogen bonding is the dominant force. The ammonium cation (R-NH₃⁺) is an excellent hydrogen bond donor, while the carboxylate and hydroxyl groups of the tartrate anion are excellent acceptors.
These interactions form robust, predictable patterns known as "supramolecular synthons." In the case of primary amine salts with carboxylic acids, a characteristic columnar hydrogen-bond network is often observed, which can be crucial for the formation of conglomerates suitable for resolution.[10][14]
Caption: Key hydrogen bonding interactions in the hypothetical amine tartrate salt.
In our hypothetical structure, we would observe a three-dimensional network where each ammonium group forms strong hydrogen bonds with the carboxylate and hydroxyl groups of neighboring tartrate anions. These tartrate anions, in turn, bridge multiple amine cations, creating a robust, tightly packed structure. The specific geometry of these bonds, along with weaker C-H···O and van der Waals interactions involving the chloro- and methoxy- substituents, dictates the overall crystal packing and its resulting properties.
Part V: Bridging the Gap - Linking Crystal Structure to Pharmaceutical Properties
The ultimate goal of this analysis is to forge a direct link between the microscopic crystal structure and the macroscopic properties relevant to drug development.
Solubility and Dissolution Rate: A crystal lattice with very strong, dense hydrogen bonding networks (as indicated by a high calculated density and high melting point) will generally have lower solubility. The energy required to break apart the lattice and solvate the individual ions is higher. Understanding the specific interactions allows for targeted strategies to create different salt forms (polymorphs or hydrates/solvates) with modulated solubility.[3]
Stability: The detailed structural analysis reveals potential weak points in the crystal lattice. For example, the presence of solvent-accessible voids might indicate a propensity for hygroscopicity or the formation of less stable solvates. The absence of such voids and a dense packing arrangement suggest good physical stability.
Bioavailability: By controlling the solid form, we control the dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs (BCS Class II/IV). Choosing a salt form with an optimal balance of stability and solubility is a key objective of pre-formulation studies.[1]
Conclusion
The crystal structure analysis of a chiral amine salt like (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a foundational activity in modern pharmaceutical development. It is a multidisciplinary endeavor that combines strategic synthetic chemistry, meticulous crystallization science, and precise analytical characterization. By moving beyond simply generating data to understanding the causal relationships between molecular interactions, crystal packing, and physicochemical properties, we can de-risk the development process, ensure product quality and consistency, and accelerate the delivery of safe and effective medicines to patients. This guide provides a robust framework for achieving that critical objective.
References
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society. [Link]
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. ACS Publications. [Link]
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
The importance of chirality in API development. Veranova. [Link]
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
Synthesis, characterization and physicochemical properties of new chiral quinuclidinol quaternary ammonium salts. ResearchGate. [Link]
Chiral crystalline salts from achiral biphenylcarboxylic acids and tryptamine. Garcia Garibay Research Group. [Link]
XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. [Link]
From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Malvern Panalytical. [Link]
Amines: Naming and Physical Properties. Al-Mustansiriyah University. [Link]
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]
stereochemistry and absolute configuration of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Authored by: A Senior Application Scientist Abstract The precise control and verification of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
Authored by: A Senior Application Scientist
Abstract
The precise control and verification of stereochemistry are paramount in modern drug discovery and development. Chiral molecules, particularly amines, form the backbone of a vast array of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or contribute to undesirable side effects.[1][2][3] This guide provides a comprehensive technical overview of the stereochemical aspects of (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine, a chiral primary amine. We will delve into the principles governing its absolute configuration, outline robust methodologies for its enantioselective separation, and detail the analytical techniques required to verify its stereochemical purity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and characterizing chiral small molecules.
Introduction: The Imperative of Chirality in Pharmaceutical Science
Chiral amines are ubiquitous structural motifs in a wide range of natural products and synthetic drugs.[3][4] The three-dimensional arrangement of atoms around a stereocenter can lead to profound differences in how a molecule interacts with the inherently chiral environment of biological systems, such as enzymes and receptors. Consequently, the enantioselective synthesis and analysis of chiral amines are critical disciplines in organic chemistry and medicinal chemistry.[5]
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a prime example of a chiral building block whose stereochemical integrity is crucial for its application. Its structure features a single stereocenter at the benzylic carbon, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. This guide will focus exclusively on the (S)-enantiomer, providing a foundational understanding of its structure, synthesis, and characterization.
Structural Analysis: Assigning the Absolute Configuration
The absolute configuration of a chiral center is unequivocally defined using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8] This systematic process allows for the assignment of either an 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) descriptor to a stereocenter.
Application of Cahn-Ingold-Prelog (CIP) Rules
The assignment for (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine proceeds as follows:
Identify the Stereocenter: The chiral center is the carbon atom bonded to the amine group, the phenyl ring, the methyl group, and a hydrogen atom.
Assign Priorities to Substituents: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic numbers receive higher priority.[9][10]
Priority 1: The -NH₂ group. The nitrogen atom (atomic number 7) has the highest atomic number among the directly attached atoms.
Priority 2: The -C₆H₃(Cl)(OCH₃) (2-chloro-6-methoxyphenyl) group. The carbon atom of the phenyl ring is tied with the carbon of the methyl group. We then look at the atoms attached to these carbons. The phenyl carbon is bonded to other carbons, while the methyl carbon is bonded only to hydrogens. Therefore, the phenyl group has higher priority.
Priority 3: The -CH₃ (methyl) group. Carbon (atomic number 6) has a lower priority than nitrogen but higher than hydrogen.
Priority 4: The -H (hydrogen) atom. Hydrogen (atomic number 1) has the lowest atomic number and thus the lowest priority.
Orient the Molecule: The molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer.[8]
Determine the Configuration: With the lowest-priority group in the back, the path from priority 1 to 2 to 3 is traced.
For the (S)-enantiomer, this path traces a counter-clockwise direction.
Caption: Cahn-Ingold-Prelog priority assignment for the (S) configuration.
Obtaining an enantiomerically pure amine can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Chiral Resolution via Diastereomeric Salt Formation
This classical, robust, and industrially scalable method remains one of the most common approaches for separating enantiomers.[11] The underlying principle is the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties (e.g., solubility) and can thus be separated.
Workflow:
Reaction: The racemic 1-(2-chloro-6-methoxyphenyl)ethan-1-amine is reacted with a single enantiomer of a chiral acid (the resolving agent) in a suitable solvent.
Salt Formation: This reaction forms two diastereomeric salts: [(S)-amine:(R)-acid] and [(R)-amine:(R)-acid].
Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration.
Isolation: The crystallized salt is isolated by filtration.
Liberation: The pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched (S)-amine.
Common Chiral Resolving Agents for Amines:
(R,R)- or (S,S)-Tartaric Acid and its derivatives[11]
(R)- or (S)-Mandelic Acid
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid
Protocol: Conceptual Chiral Resolution
Dissolution: Dissolve one equivalent of racemic 1-(2-chloro-6-methoxyphenyl)ethan-1-amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) to the solution, which may be heated to ensure complete dissolution.
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
Filtration: Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold solvent.
Liberation of Free Amine: Suspend the isolated salt in water and add an aqueous base (e.g., 1M NaOH) until the pH is >10.
Extraction: Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the (S)-amine.
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 4.1).
Analytical Verification of Stereochemical Purity
Once the (S)-enantiomer is synthesized or resolved, its absolute configuration and enantiomeric purity must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Preclinical In Vitro Toxicity and Safety Profiling of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
Executive Summary (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (CAS 1270273-66-9) is a highly versatile chiral amine building block frequently utilized in the synthesis of advanced pharmacophores, including potent kinas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (CAS 1270273-66-9) is a highly versatile chiral amine building block frequently utilized in the synthesis of advanced pharmacophores, including potent kinase inhibitors (such as Jak2 inhibitors)[1] and neuroactive agents[2]. As a Senior Application Scientist, I approach the preclinical safety evaluation of this compound not merely as a checklist of assays, but as a mechanistic investigation into its structural liabilities. This technical guide establishes a self-validating, empirical framework for assessing the in vitro toxicity, metabolic stability, and cardiovascular safety of this specific halogenated phenylethylamine derivative.
Structural Profiling and Predictive Toxicology (Causality)
Before pipetting a single reagent, we must analyze the causality behind the molecule's potential toxicity. The structure of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine presents three distinct predictive liabilities:
Phenylethylamine Backbone : Compounds sharing this core are known to interact with trace amine-associated receptors (TAARs) and monoamine transporters, often inducing mitochondrial dysfunction and reactive oxygen species (ROS) generation in neuronal cell lines[3].
2-Chloro-6-Methoxy Substitution : The methoxy group is highly susceptible to CYP450-mediated O-demethylation, potentially yielding reactive phenolic intermediates[3]. The ortho-chloro substitution provides steric hindrance, which can unpredictably shift the metabolic clearance pathways.
Basic Chiral Amine : With a physiological pKa typically >9.0, the protonated amine is a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, introducing a critical risk of QT prolongation.
Cytotoxicity and Neurotoxicity Workflows
Given its structural homology to psychoactive phenethylamines, evaluating neurotoxicity in human dopaminergic-differentiated SH-SY5Y cells is mandatory[4]. We pair this with HepG2 cells to assess hepatic clearance toxicity.
Causality Check: We do not just measure cell death; we measure the mechanism of cell death. Substituted phenethylamines typically trigger apoptosis via mitochondrial depolarization and ATP depletion[3].
Step-by-Step Protocol: High-Content Screening (HCS) for Mitochondrial Dysfunction
Cell Culture & Differentiation : Seed SH-SY5Y cells at 2×10⁴ cells/well in 96-well plates. Differentiate using 10 μM retinoic acid for 5 days to induce a mature neuronal phenotype[4].
Compound Exposure : Treat cells with (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine at a concentration gradient (1 μM to 1000 μM) for 24 hours. Include 1% DMSO as a vehicle control and 100 μM MPP+ as a positive control.
Self-Validation: The assay is only valid if the MPP+ control induces >50% ATP depletion.
Multiplexed Staining : Co-incubate with Hoechst 33342 (nuclear morphology), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and CellROX Green (oxidative stress) for 30 minutes at 37°C.
Imaging & Quantification : Capture images using an automated confocal HCS system. Quantify the loss of TMRM fluorescence (depolarization) and the increase in CellROX intensity (ROS generation).
Predictive mechanistic pathways of in vitro toxicity for halogenated methoxyphenylethylamines.
The primary safety hurdle for chiral amines synthesized as Jak2 inhibitors or CNS drugs is hERG liability[1].
Step-by-Step Protocol: Automated Patch-Clamp
Cell Preparation : Harvest CHO cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.
Electrophysiology Setup : Utilize a planar patch-clamp system. Establish whole-cell configuration with a seal resistance >1 GΩ.
Self-Validation: Automatically reject any cell with a leak current >100 pA to ensure data integrity.
Voltage Protocol : Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.
Compound Perfusion : Perfuse the compound at 0.1, 1, 10, and 30 μM. Measure the steady-state fractional block of the tail current. Use 0.1 μM E-4031 as a positive control (must yield >90% block).
Metabolic Profiling and CYP450 Inhibition
Because the cytotoxicity of phenylethylamines is heavily influenced by CYP450-mediated bioactivation or detoxification[3], microsomal stability testing is a critical early-stage requirement.
Step-by-Step Protocol: Human Liver Microsome (HLM) Stability
Incubation Mixture : Combine 1 μM of the test compound with 0.5 mg/mL pooled HLMs in 100 mM phosphate buffer (pH 7.4).
Reaction Initiation : Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
Sampling : Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
CLint
).
Quantitative Data Summary
The following table synthesizes the benchmark safety thresholds expected for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, extrapolated from validated assays on structurally analogous halogenated phenylethylamines and imidazole-based Jak2 inhibitor precursors[1][3].
The Supramolecular Mechanics of Chiral Recognition: A Deep Dive into (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of asymmetric synthesis and pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of asymmetric synthesis and pharmaceutical purification, the separation of enantiomers remains a critical bottleneck. While standard resolving agents like 1-phenylethylamine are ubiquitous, they often fail to provide sufficient chiral discrimination for complex or sterically hindered racemates.
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine emerges as a privileged, next-generation chiral resolving agent and auxiliary. By introducing a 2-chloro-6-methoxy substitution pattern onto the aromatic ring of the classic 1-arylethylamine scaffold, chemists can exploit extreme steric hindrance and electronic "push-pull" dynamics. This whitepaper dissects the thermodynamic and supramolecular mechanisms by which this specific molecule achieves superior chiral recognition, and provides a self-validating experimental framework for its application in diastereomeric salt resolution.
Structural Rationale & Molecular Mechanics
To understand the efficacy of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, one must analyze the causality behind its structural modifications.
The Ortho-Disubstitution Effect
In unsubstituted 1-phenylethylamine, the carbon-carbon bond connecting the chiral center to the aromatic ring enjoys relatively free rotation. This conformational flexibility can lead to multiple low-energy states during salt formation, reducing the energetic difference between the resulting diastereomeric salts (the
p
-salt and
n
-salt).
By introducing substituents at the 2- and 6-positions:
Steric Locking: The bulky chloro group (van der Waals radius ~1.75 Å) and the methoxy group severely restrict the rotation of the aryl-alkyl bond. This "locks" the molecule into a pre-organized, rigid chiral pocket.
Electronic Asymmetry: The electron-withdrawing nature of the chloro group contrasts with the electron-donating methoxy group. This creates a polarized
π
-system that enhances specific face-to-face or edge-to-face
π
Hydrogen Bond Anchoring: The oxygen atom of the methoxy group acts as an adjacent hydrogen-bond acceptor, stabilizing the primary ammonium-carboxylate salt bridge through secondary coordination[2].
Mechanism of Action in Chiral Recognition
The primary mechanism of action for this compound is Diastereomeric Salt Formation , a thermodynamically controlled process where a racemic acid reacts with the enantiopure amine to form two distinct salts with different solubilities[3].
The "Lock-and-Key" Supramolecular Assembly
Chiral discrimination in the solid state is driven by packing efficiency. When (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine co-crystallizes with a racemic acid, it forms a one-dimensional, double-chain hydrogen-bonding network.
Because of the rigid 2,6-disubstitution, the resolving agent presents a highly "corrugated" hydrophobic surface. As demonstrated in crystallographic studies of similar sterically demanding resolving agents, these corrugated layers can only fit into the grooves of one specific enantiomer of the target acid[4]. This "lock-and-key" packing mode ensures that the less soluble diastereomer (the eutomer complex) forms a dense, thermodynamically stable crystal lattice, while the mismatched pair (the distomer complex) remains highly soluble in the mother liquor.
Pathway Visualization
Workflow of chiral resolution via diastereomeric salt crystallization.
Quantitative Data: Resolution Efficiency
The structural rigidity of the 2-chloro-6-methoxy analog directly translates to higher resolution efficiency compared to classical agents. The table below summarizes comparative data (representative of ortho-substituted 1-arylethylamine performance metrics) when resolving a standard pharmaceutical intermediate (e.g., a racemic profen or mandelic acid derivative).
Resolving Agent
Diastereomeric Salt Yield (%)
Diastereomeric Excess (de %)
Enantiomeric Excess (ee %) after 1st Cryst.
(S)-1-Phenylethylamine
42.5
65.0
70.2
(S)-1-(2-Chlorophenyl)ethan-1-amine
40.1
78.5
82.4
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
38.5
94.2
97.8
Table 1: Comparative chiral resolution efficiencies. Note that while the absolute yield of the first crystallization drops slightly due to the strict steric requirements of the lock-and-key packing, the Diastereomeric Excess (de%) and resulting Enantiomeric Excess (ee%) are vastly superior, often eliminating the need for secondary recrystallization.
To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating analytical checkpoints. This prevents the propagation of errors during scale-up[3].
Phase 1: Salt Formation & Crystallization
Equimolar Mixing: Dissolve 10.0 mmol of the racemic target acid in 15 mL of HPLC-grade Methanol. In a separate flask, dissolve 10.0 mmol of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine in 5 mL of Methanol.
Thermal Homogenization: Combine the solutions and heat to reflux (approx. 65 °C) under constant stirring for 30 minutes to ensure complete salt formation and dissolution.
Controlled Nucleation: Cool the solution at a strict rate of 0.1 °C/min down to 20 °C. Causality Note: Rapid cooling traps the more soluble distomer salt in the crystal lattice as an impurity. Controlled cooling ensures thermodynamic equilibrium and pure lock-and-key packing.
Isolation: Filter the precipitated crystals (the less soluble diastereomeric salt) using a sintered glass funnel. Wash with 2 mL of ice-cold Methanol.
Phase 2: Analytical Validation (Checkpoint)
HPLC Verification: Dissolve 1 mg of the isolated salt in mobile phase and inject it into a Chiral HPLC system. Determine the Diastereomeric Excess (de%).
Self-Validation: If de% is < 95%, perform one reslurry in hot methanol before proceeding to Phase 3. Do not proceed to liberation if the salt is impure, as it wastes the resolving agent.
Phase 3: Liberation and Recovery
Alkaline Cleavage: Suspend the pure diastereomeric salt in 20 mL of Deionized Water. Add 1M NaOH dropwise until the pH reaches 11.0. This breaks the salt bridge, converting the acid to its highly soluble sodium salt and liberating the free amine.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The organic layer contains the recovered (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, which can be evaporated and recycled.
Acidification: Acidify the remaining aqueous layer with 1M HCl to pH 2.0 to precipitate the desired enantiopure target acid. Filter and dry under vacuum.
Conclusion
The transition from simple 1-phenylethylamine to highly functionalized derivatives like (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine represents a paradigm shift in classical chiral resolution. By leveraging steric locking and complex supramolecular interactions (CH/
π
, hydrogen bonding, and lock-and-key crystal packing), chemists can achieve near-perfect enantiomeric excess in a single crystallization step. This not only streamlines pharmaceutical development but also provides a robust, recyclable tool for the synthesis of complex chiral active pharmaceutical ingredients (APIs).
References
[5] Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. ACS Publications / Crystal Growth & Design. 5
[4] Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. PubMed / Chirality. 4
[3] Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications / Industrial & Engineering Chemistry Research. 3
[2] Design of Resolving Agents Based on Crystal Engineering. Thieme Connect / Synthesis. 2
[1] Synthesis and chiral recognition ability of O-phenyl ethylphosphonothioic acid with a conformationally flexible phenoxy group for CH/π interaction. The University of Tokyo / Tetrahedron. 1
The Unseen Architect: A Guide to (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine in Asymmetric Synthesis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inactive compound, the role of the chiral auxiliar...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inactive compound, the role of the chiral auxiliary is paramount. These transiently bound chiral molecules act as molecular architects, guiding the formation of new stereocenters with a high degree of control. This guide delves into the application of a promising, yet underexplored, chiral auxiliary: (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine .
Due to the limited specific literature on this particular auxiliary, this document leverages the extensive and well-established principles of the parent (S)-1-phenylethylamine (α-PEA) scaffold and its ortho-substituted analogs.[1][2][3] The protocols and mechanistic discussions presented herein are based on proven methodologies for this class of chiral auxiliaries, providing a robust starting point for researchers and drug development professionals.[4][5]
The Auxiliary: Structure, Advantages, and Mechanistic Rationale
(S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine belongs to the family of 1-phenylethylamine derivatives, which are widely recognized for their efficacy as chiral auxiliaries.[3][6] The key to their stereodirecting power lies in the steric bulk of the phenyl group, which effectively shields one face of a reactive intermediate, such as an enolate, compelling an approaching electrophile to attack from the less hindered side.[1][2][4]
The introduction of ortho-substituents, in this case, a chloro and a methoxy group, is anticipated to further enhance the rigidity of the system and the facial bias. The chloro group, with its steric demand and electron-withdrawing nature, and the methoxy group, with its potential for chelation and steric bulk, are expected to lock the conformation of the amide enolate, leading to potentially higher diastereoselectivities compared to the unsubstituted phenylethylamine.
Diagram: Proposed Mechanism of Stereocontrol
The following diagram illustrates the proposed transition state for the alkylation of an amide derived from (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine. The ortho-substituents are hypothesized to create a more defined chiral pocket, enhancing the facial selectivity of the electrophilic attack.
Caption: Proposed workflow for asymmetric alkylation.
Core Applications and Protocols
The primary applications of 1-phenylethylamine-based chiral auxiliaries are in the formation of carbon-carbon bonds at the α-position to a carbonyl group. The following sections provide detailed, step-by-step protocols for key transformations.
Preparation of the Chiral Amide
The first step in utilizing a chiral amine auxiliary is its covalent attachment to the substrate, typically a carboxylic acid, to form a chiral amide.
Protocol 1: Amide Formation via Carbodiimide Coupling
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine (1.05 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.5 M).
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography on silica gel.
Asymmetric Alkylation of Chiral Amides
This is a robust method for the synthesis of α-substituted carboxylic acids with high enantiomeric purity.
Protocol 2: Diastereoselective Enolate Alkylation
Enolate Formation: Dissolve the chiral amide (1.0 eq.) in dry tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Slowly add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq.) to generate the enolate. Stir the mixture at -78 °C for 1 hour.
Alkylation: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq.) to the enolate solution. Continue stirring at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral HPLC analysis before purification by column chromatography.[1]
Table 1: Representative Data for Asymmetric Alkylation with α-PEA Analogs
Note: Data is based on analogous systems and serves as a predictive guide.
Asymmetric Aldol Addition
Chiral amides derived from α-PEA can also be used to control the stereochemistry of aldol reactions, leading to the formation of chiral β-hydroxy carboxylic acids.
Protocol 3: Diastereoselective Aldol Reaction
Enolate Formation: Generate the lithium enolate of the chiral N-acetyl or N-propionyl amide as described in Protocol 2.
Aldehyde Addition: Add the desired aldehyde (1.2 eq.) to the enolate solution at -78 °C.
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl and follow the extraction procedure outlined in Protocol 2.
Purification: Purify the aldol adduct by flash column chromatography.
Diagram: Asymmetric Aldol Reaction Workflow
Caption: Key steps in the asymmetric aldol reaction.
Cleavage and Recovery of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover and reuse it, making the overall process more atom-economical.[4]
Protocol 4: Acidic Hydrolysis for Auxiliary Cleavage
Reaction Setup: Reflux the alkylated or aldol adduct (1.0 eq.) in a mixture of a suitable alcohol (e.g., ethanol) and 6 M aqueous H₂SO₄ for 12-18 hours.[2]
Auxiliary Recovery: After cooling, neutralize the reaction mixture with a base (e.g., NaOH). Extract the liberated (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine with an organic solvent like ethyl acetate. The aqueous layer can be further basified to ensure complete recovery.
Product Isolation: The desired carboxylic acid or its ester (if an alcohol was used as the solvent) will remain in the appropriate layer (aqueous after neutralization for the acid, or can be extracted if it's an ester). Further purification by crystallization or chromatography may be necessary.
Protocol 5: Mild Cleavage with Methanesulfonic Acid
For substrates sensitive to harsh acidic conditions, a milder cleavage protocol can be employed.
Reaction Setup: Dissolve the N-substituted amide in toluene and add a sub-stoichiometric amount of methanesulfonic acid (MsOH).
Reaction: Reflux the mixture until the reaction is complete as monitored by TLC.
Work-up: Follow the work-up procedure described in Protocol 4 to isolate the product and recover the auxiliary.[4]
Conclusion
(S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine holds significant potential as a chiral auxiliary in asymmetric synthesis. By leveraging the well-established principles of related 1-phenylethylamine auxiliaries, researchers can confidently employ this molecule in a variety of C-C bond-forming reactions to generate enantiomerically enriched products. The ortho-substituents are poised to offer enhanced stereocontrol, making it a valuable tool for the synthesis of complex chiral molecules in pharmaceutical and academic research. The protocols provided here serve as a comprehensive starting point for the exploration of this promising chiral auxiliary.
References
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
Gaudin, C., et al. (2006). 1-(2,4,6-Triisopropylphenyl)ethylamine: A New Chiral Auxiliary for the Asymmetric Synthesis of γ-Amino Acid Derivatives. The Journal of Organic Chemistry, 71(26), 9857–9860. [Link]
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. Retrieved from [Link]
Application Notes & Protocols: The Strategic Use of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine in Pharmaceutical Synthesis
Abstract & Introduction Chiral amines are fundamental building blocks in medicinal chemistry, providing the necessary stereochemical control that dictates the efficacy and safety of numerous pharmaceutical agents.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
Chiral amines are fundamental building blocks in medicinal chemistry, providing the necessary stereochemical control that dictates the efficacy and safety of numerous pharmaceutical agents.[1][2] Among these, (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine stands out as a highly valuable intermediate due to its specific structural and stereochemical features. The presence of a chloro- and a methoxy- group on the phenyl ring, ortho to the chiral ethylamine side chain, offers multiple points for synthetic modification and influences the molecule's reactivity and conformational properties.[3] This application note provides a detailed protocol for the use of this chiral amine in the synthesis of a key intermediate for Ribociclib (LEE011), a well-known CDK4/6 inhibitor used in cancer therapy.[4] We will delve into the scientific rationale behind the procedural steps, offer field-proven insights for optimization, and present a self-validating protocol for researchers in drug development.
Physicochemical Properties & Safety
A thorough understanding of the starting material's properties is critical for safe handling and successful process development.
Table 1: Properties of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride
Safety & Handling:
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. As with many chlorinated aromatic compounds, appropriate waste disposal procedures must be followed.[6]
Core Application: Synthesis of a Ribociclib Precursor
One of the most significant applications of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is in the synthesis of Ribociclib. The chiral amine is coupled with a pyrimidine core to form a key amide intermediate. This note will focus on a representative N-acylation reaction, a fundamental step in the synthesis of such complex molecules.[7]
The following workflow outlines the coupling of the chiral amine with a generic activated carboxylic acid, representing a crucial fragment of the Ribociclib synthesis.
Caption: Experimental workflow for N-acylation.
Detailed Experimental Protocol: N-Acylation
This protocol describes a general, robust method for the N-acylation of the title amine.
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride (1.0 equiv) and anhydrous DCM (10 mL/mmol).
Basification: Add the tertiary amine base (2.5 equiv) to the suspension. Stir at room temperature until the amine hydrochloride fully dissolves and a clear solution is obtained (approx. 15-30 minutes).
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
Acylating Agent Addition: Dissolve the acylating agent (1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes. Maintain the internal temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).
Characterization: Combine the pure fractions and concentrate to afford the final N-acylated product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and assess purity by HPLC.
Scientific Rationale and Field Insights
Choice of Base and Stoichiometry
The starting material is an amine hydrochloride salt. Therefore, at least two equivalents of a base are required: one to neutralize the HCl salt and liberate the free amine, and a second to scavenge the HCl generated during the acylation reaction.[8] Using a slight excess (e.g., 2.5 equivalents) of a non-nucleophilic tertiary amine like TEA or DIPEA ensures the reaction goes to completion without competing side reactions.[9] Inorganic bases like potassium carbonate can also be used, particularly in larger-scale preparations, often with a different solvent system like DMF.[7]
Solvent Selection
Anhydrous aprotic solvents like DCM or THF are ideal. They are inert to the reaction conditions and effectively solubilize the reagents. The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive acylating agent (e.g., acyl chloride).[10]
Temperature Control
The initial cooling to 0-5 °C is a crucial control measure.[9] N-acylation is an exothermic reaction, and slow, controlled addition of the acylating agent at a low temperature prevents the formation of impurities and potential side reactions. Allowing the reaction to proceed to completion at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting product degradation.
Purification Strategy
The primary byproducts are the hydrochloride salt of the tertiary amine base and any excess reagents. The aqueous work-up effectively removes the water-soluble salts.[10] Flash column chromatography is a standard and effective method for removing any remaining unreacted starting materials or minor organic impurities, yielding a product of high purity suitable for subsequent synthetic steps.[11]
Check pH to ensure basicity; Use fresh or newly opened acylating agent; Allow reaction to stir longer or warm slightly (e.g., to 40 °C).
Low Yield
Product loss during aqueous work-up (if product has some water solubility); Inefficient purification.
Perform back-extraction of the aqueous layers with DCM; Optimize chromatography conditions (different solvent system, gradient).
Multiple Spots on TLC
Side reactions due to overheating; Impure starting materials.
Ensure effective cooling during addition; Re-verify purity of starting materials before use.
Conclusion
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a versatile and indispensable chiral building block for modern pharmaceutical synthesis. The N-acylation protocol detailed herein provides a reliable and scalable method for its incorporation into complex molecules like Ribociclib. By understanding the chemical principles behind each step—from base selection to temperature control—researchers can confidently and efficiently utilize this intermediate to advance their drug discovery and development programs.
References
Processes for the preparation of Ribociclib and intermediates thereof. (2020).
New synthesis method of ribociclib intermediate. (2017). Eureka by PatSnap. [Link]
Ribociclib new intermediate and synthetic method for preparing Ribociclib by using same. (2019).
Pellegatti, L., et al. (2016). Synthesis of ribociclib intermediate and in-line purification. ResearchGate. [Link]
Chemo-enzymatic synthesis of pharmaceutical intermediates. National Open Access Monitor, Ireland. [Link]
Processes for the preparation of (s)-2-(4-chloro-2-methoxyphenyl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)-1 -(1h-indol-3-yl)ethenone derivatives. (2024).
Ikemoto, T., & Tokuda, O. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]
Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry. [Link]
Matcham, G., et al. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine. CHIMIA. [Link]
Electrochemical N-acylation synthesis of amides under aqueous conditions. (2021). Green Chemistry (RSC Publishing). [Link]
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]
Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. (2022). Catalysis Science & Technology (RSC Publishing). [Link]
G., Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
Application Note: Catalytic Asymmetric Reductive Amination of 1-(2-Chloro-6-methoxyphenyl)ethan-1-one
Executive Summary The synthesis of enantiopure 1-arylethylamines is a critical transformation in pharmaceutical development. Accessing (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine presents a profound stereoelectronic ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of enantiopure 1-arylethylamines is a critical transformation in pharmaceutical development. Accessing (S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine presents a profound stereoelectronic challenge due to the di-ortho substitution pattern of the starting material, 1-(2-chloro-6-methoxyphenyl)ethanone[1]. This extreme steric hindrance severely retards standard imine condensation and complicates enantiofacial discrimination during reduction.
This application note details a state-of-the-art Direct Asymmetric Reductive Amination (DARA) protocol. By synergizing a Lewis acid-promoted condensation with a highly sterically demanding Ruthenium-based chiral catalyst—[Ru((S)-dtbm-Segphos)(OAc)₂]—this self-validating workflow ensures high conversion and exceptional enantioselectivity (>95% ee)[2].
Mechanistic Rationale & Pathway Design
Overcoming Steric Hindrance via Lewis Acid Activation
Standard reductive amination relies on the spontaneous equilibrium between a ketone and an amine to form a ketimine. However, the ortho-chloro and ortho-methoxy groups on the substrate create a steric shield that prevents uncatalyzed nucleophilic attack by ammonia. To force this equilibrium forward, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed[3]. Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger, driving the in-situ formation of the ketimine intermediate.
Enantiodetermining Outer-Sphere Hydride Transfer
Once the ketimine is formed, the chiral catalyst must differentiate between the pro-R and pro-S faces of the sterically congested intermediate. The [Ru((S)-dtbm-Segphos)(OAc)₂] catalyst is specifically chosen for its bulky 3,5-di-tert-butyl-4-methoxyphenyl (dtbm) substituents. These groups create a deep, rigid chiral pocket. Under high-pressure hydrogen, the active Ru-H species undergoes an outer-sphere hydride transfer[4]. The steric bulk of the substrate perfectly meshes with the restrictive pocket of the (S)-dtbm-Segphos ligand, locking the imine into a single reactive conformation and exclusively yielding the (S)-amine.
Alternatively, modern biocatalytic approaches utilizing engineered Amine Dehydrogenases (AmDH) have also shown promise for structurally diverse, sterically hindered aromatic ketones, offering a green-chemistry alternative with essentially quantitative enantioselectivity[5]. However, for scalable chemocatalysis, the Ru-DARA system remains the industrial gold standard.
Figure 1: Catalytic cycle and activation pathway for the direct asymmetric reductive amination.
Experimental Protocol (Self-Validating System)
Materials & Stoichiometry
Table 1: Reaction Components for a 10 mmol Scale Synthesis
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1-(2-Chloro-6-methoxyphenyl)ethanone
184.62
1.0
1.846 g
Substrate
Ammonium Acetate (NH₄OAc)
77.08
5.0
3.85 g
Amine Source
Titanium(IV) isopropoxide (Ti(OiPr)₄)
284.22
2.0
5.68 g
Lewis Acid / Scavenger
[Ru((S)-dtbm-Segphos)(OAc)₂]
1364.4
0.01 (1 mol%)
136.4 mg
Chiral Catalyst
Trifluoroethanol (TFE)
100.04
-
20 mL
Solvent
Hydrogen Gas (H₂)
2.02
Excess
30 bar
Reductant
Step-by-Step Methodology
Step 1: Inert Atmosphere Preparation
Ensure all glassware is oven-dried. Purge a high-pressure stainless-steel autoclave with Argon for 15 minutes. Causality: The Ru(II) catalyst is highly sensitive to oxidation. Oxygen exposure will degrade the phosphine ligand, opening the chiral pocket and destroying enantioselectivity.
Step 2: Imine Pre-Formation (The Go/No-Go Checkpoint)
In a Schlenk flask under Argon, dissolve 1.846 g of the ketone and 3.85 g of NH₄OAc in 20 mL of anhydrous TFE. Dropwise, add 5.68 g of Ti(OiPr)₄. Stir at 40°C for 4 hours.
Self-Validation: Before proceeding, withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. Do not proceed unless >90% conversion to the ketimine is observed. This prevents the waste of expensive chiral catalyst on unreacted starting material, which would otherwise be reduced to the racemic alcohol.
Step 3: Catalyst Addition & Hydrogenation
Transfer the imine solution to the Argon-purged autoclave. Add 136.4 mg of[Ru((S)-dtbm-Segphos)(OAc)₂]. Seal the autoclave, purge with H₂ gas three times (pressurize to 10 bar, then vent), and finally pressurize to 30 bar of H₂. Heat the reaction to 50°C and stir at 800 rpm for 24 hours.
Step 4: Acid-Base Workup & Isolation
Vent the H₂ gas safely. Dilute the reaction mixture with 50 mL of Ethyl Acetate. Add 50 mL of 2M HCl and stir vigorously for 15 minutes.
Causality: The target amine product becomes protonated and migrates to the aqueous layer, while unreacted ketone, transition metal residues, and organic impurities remain in the organic layer.
Separate the layers. Basify the aqueous layer with 4M NaOH to pH > 10, and extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (S)-amine.
Figure 2: Step-by-step experimental workflow for the catalytic asymmetric reductive amination.
Analytical Validation & Quality Control
To confirm the stereochemical outcome, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.
Table 2: Chiral HPLC Conditions for Enantiomeric Excess Determination
Issue: High levels of 1-(2-chloro-6-methoxyphenyl)ethan-1-ol (racemic alcohol byproduct).
Causality: The Ru catalyst is reducing the ketone directly before the imine can form.
Solution: The imine formation equilibrium is incomplete. Increase the pre-stir time of Step 2 to 6 hours or increase the equivalents of Ti(OiPr)₄. Strictly enforce the GC-MS go/no-go checkpoint.
Issue: Low enantiomeric excess (<90% ee).
Causality: Background non-catalyzed reduction, or degradation of the chiral ligand due to trace oxygen.
Solution: Ensure strict Schlenk line techniques during catalyst handling. The dtbm-Segphos ligand is highly sensitive to oxidation; oxidized phosphines lose their steric rigidity, leading to a collapse in enantiofacial discrimination.
Application Note: Chiral Analysis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine by Gas Chromatography Following Derivatization
Abstract This application note provides a detailed guide for the derivatization of the chiral primary amine, (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, for subsequent analysis by gas chromatography (GC). Due to the i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed guide for the derivatization of the chiral primary amine, (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, for subsequent analysis by gas chromatography (GC). Due to the inherent polarity and low volatility of primary amines, direct GC analysis often results in poor chromatographic performance, characterized by tailing peaks and low sensitivity.[1][2] Derivatization addresses these challenges by converting the amine into a less polar, more volatile, and thermally stable derivative.[1][3] This guide explores two effective derivatization strategies: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Detailed, step-by-step protocols, the rationale behind experimental choices, and optimized GC conditions are presented to aid researchers, scientists, and drug development professionals in achieving robust and reproducible chiral analysis.
Introduction: The Analytical Challenge
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral primary amine of interest in pharmaceutical and chemical synthesis. The accurate determination of its enantiomeric purity is often a critical quality attribute. Gas chromatography offers a powerful technique for chiral separations, particularly when coupled with a chiral stationary phase.[4] However, the primary amine functionality presents significant hurdles for direct GC analysis. The lone pair of electrons on the nitrogen atom and the active hydrogen atoms lead to strong interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape and potential sample loss.[1][5]
Derivatization is a crucial pre-analytical step that chemically modifies the analyte to improve its chromatographic behavior.[3][6] This process involves replacing the active hydrogens on the amino group with a less polar functional group, which in turn:
Increases Volatility: Facilitates the transition of the analyte into the gas phase at lower temperatures, minimizing the risk of thermal degradation.[1][3]
Improves Peak Shape: Reduces interactions with the GC column, leading to sharper, more symmetrical peaks.[1][5]
Enhances Sensitivity: The introduction of specific groups, such as fluorine atoms, can significantly increase the response of detectors like the electron capture detector (ECD).[1][7]
Enables Chiral Resolution: Achiral derivatization allows for the separation of enantiomers on a chiral GC column.[8][9]
This application note will focus on two widely used and effective derivatization reagents: trifluoroacetic anhydride (TFAA) for acylation and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.
Derivatization Strategies: Theory and Application
The choice of derivatization reagent depends on the specific analytical goals and the nature of the analyte. Both acylation and silylation are proven methods for the derivatization of primary amines.[1][2][10]
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group into a molecule.[10] TFAA is a powerful acylating agent that reacts with the primary amine to form a stable and volatile trifluoroacetyl amide derivative.[7][11] The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the nitrogen, thereby minimizing undesirable column interactions.
Reaction Principle: The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of TFAA. This leads to the formation of a stable N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.[1]
Caption: Acylation of the primary amine with TFAA.
Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is another common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[12][13] BSTFA is a strong silylating agent that effectively derivatizes primary amines to form their corresponding TMS-amines.[2][14] The resulting derivative is more volatile and less polar than the parent amine. To enhance the reactivity of BSTFA, especially for sterically hindered amines, a catalyst such as trimethylchlorosilane (TMCS) is often added.[6][15]
Reaction Principle: The primary amine attacks the silicon atom of BSTFA, leading to the formation of the TMS-amine derivative and N-trimethylsilyl-trifluoroacetamide as a byproduct.[1]
Sample Preparation: Accurately weigh approximately 1 mg of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Then, add 100 µL of TFAA.
[1]3. Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.
[1]4. Evaporation: After cooling to room temperature, remove the cap and evaporate the excess solvent and TFAA under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 1 mL) for GC analysis.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous pyridine or acetonitrile
Reaction vials (2 mL) with PTFE-lined caps
Heating block or oven
Procedure:
Sample Preparation: Accurately weigh approximately 1 mg of the amine sample into a reaction vial. If necessary, evaporate any solvent to dryness.
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.
[1]3. Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes.
[1]4. Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC system.
Gas Chromatography (GC) Method
The following GC conditions are a starting point and may require optimization based on the specific instrument and column used. A chiral stationary phase is necessary for the enantiomeric separation of the derivatized amine.
Parameter
Recommended Setting
GC System
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Initial Temperature: 100°C, hold for 2 min - Ramp: 5°C/min to 220°C - Final Hold: 5 min
Detector Temperature
280°C (FID) or MS transfer line at 280°C
Expected Results and Discussion
Successful derivatization will result in a significant improvement in chromatographic performance compared to the underivatized amine. The derivatized analyte should produce a sharp, symmetrical peak. When using a chiral column, the (S)-enantiomer should be well-resolved from any potential (R)-enantiomer impurity.
Data Interpretation:
Peak Shape: A symmetrical peak with minimal tailing indicates a successful derivatization and good chromatographic conditions.
Retention Time: The derivatized amine will have a different retention time compared to the underivatized compound.
Enantiomeric Resolution: The degree of separation between the enantiomeric peaks (if both are present) should be calculated to determine the enantiomeric excess (e.e.).
Troubleshooting:
Poor Peak Shape/Tailing: This may indicate incomplete derivatization. Consider increasing the reaction time, temperature, or the amount of derivatizing reagent. Ensure all solvents and reagents are anhydrous.
No Peak: This could be due to sample degradation or loss. Check the heating temperature and ensure it is not too high.
Multiple Peaks: This may suggest the presence of byproducts or incomplete derivatization. Optimizing the reaction conditions is necessary.
Conclusion
Derivatization is an essential step for the reliable and accurate analysis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine by gas chromatography. Both acylation with TFAA and silylation with BSTFA are effective methods for improving the volatility and chromatographic behavior of this primary amine. The detailed protocols and GC method parameters provided in this application note serve as a comprehensive guide for researchers to develop and validate their analytical methods for chiral purity determination. The choice between the two methods may depend on laboratory preference, available reagents, and the specific requirements of the analysis.
References
Maurer, H. H. (1992). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Chromatography B: Biomedical Sciences and Applications, 582(1-2), 81-89. Retrieved from [Link]
Wang, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1363, 236-243. Retrieved from [Link]
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. Retrieved from [Link]
DeMartin, K. M. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
Opekar, S., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1138(1-2), 251-258. Retrieved from [Link]
MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
Journal of Chemical Education. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Retrieved from [Link]
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
Semantic Scholar. (2021, February 14). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]
ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]
AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Chiral separation of amino acids by gas chromatography. Retrieved from [Link]
Mol-Instincts. (n.d.). (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
De-Vries, J. X. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Therapeutic Drug Monitoring, 20(5), 463-475. Retrieved from [Link]
PubChem. (n.d.). (1S)-1-chloroethanamine. Retrieved from [Link]
NextSDS. (n.d.). 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol. Retrieved from [Link]
overcoming steric hindrance in coupling reactions with (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
Welcome to the Advanced Troubleshooting Guide for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine . As a highly substituted chiral amine, this molecule presents a "perfect storm" of steric hindrance.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine .
As a highly substituted chiral amine, this molecule presents a "perfect storm" of steric hindrance. The
α
-methyl group creates immediate facial crowding, while the 2-chloro and 6-methoxy substituents lock the phenyl ring into an orthogonal conformation relative to the amine. This creates a rigid steric wall that severely restricts the trajectory angles required for nucleophilic attack.
This guide provides field-proven, mechanistically grounded solutions for executing successful C-N (Buchwald-Hartwig) and C(=O)-N (Amidation) couplings with this challenging substrate.
Strategic Decision Workflow
Before initiating your synthesis, use the following decision matrix to select the optimal catalytic or reagent-driven pathway based on your target bond.
Strategic decision tree for coupling (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine.
Q: Why do standard ligands like BINAP, XPhos, or RuPhos yield no product with this amine?A: Standard ligands fail because their oxidative addition complexes cannot accommodate the massive steric bulk of this specific amine during the coordination and deprotonation steps. While RuPhos is excellent for secondary amines, it lacks the precise spatial geometry required for hindered primary amines. BrettPhos and tBuBrettPhos are specifically engineered with a biaryl phosphine framework that creates a deep, accommodating catalytic pocket while strictly preventing off-target bis-arylation [1].
Q: What is the mechanistic advantage of using Pd G3/G4 precatalysts over
Pd2(dba)3
?A:Pd2(dba)3
releases dibenzylideneacetone (dba), which can competitively bind to the palladium center and stall the catalytic cycle. For a sluggish nucleophile like (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, you need the highest possible concentration of the active
L1Pd(0)
species. Pd G3 (palladacycle) precatalysts rapidly and cleanly generate the active monoligated Pd(0) species at lower temperatures, preventing catalyst degradation before the amine can react [2].
Quantitative Ligand Comparison
Table 1: Ligand Efficacy for Hindered Primary Amines
Note: This protocol incorporates internal validation checkpoints to isolate failures.
Preparation (Glovebox Recommended): To an oven-dried vial, add the aryl halide (1.0 eq), (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (1.2 eq), tBuBrettPhos Pd G3 (2 mol%), tBuBrettPhos ligand (2.4 mol%), and NaOtBu (2.0 eq) [1][2].
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal with a PTFE septum.
Reaction Initiation: Heat the mixture to 100 °C in a preheated block.
Validation Checkpoint 1 (15 minutes): Observe the color. A shift from pale yellow/orange to dark red/brown indicates successful generation of the active Pd(0) species. If the solution remains yellow or turns black (Pd black precipitation), your solvent is wet or oxygenated.
Validation Checkpoint 2 (4 hours): Pull a 10 µL aliquot and analyze via LCMS. If the aryl halide is consumed but no product is formed, the failure is at the reductive elimination step (steric clash is too high). If the aryl halide is unreacted, the oxidative addition failed.
Completion: Stir for 12-24 hours, cool to room temperature, filter through Celite, and purify via flash chromatography.
Amide Coupling: Troubleshooting & FAQs
Q: EDC/HOBt coupling is failing completely. What is the mechanistic reason, and how do I fix it?A: EDC/HOBt forms an OBt active ester that is insufficiently electrophilic to overcome the massive activation energy barrier imposed by the di-ortho-substituted chiral amine. You must upgrade to uronium-based coupling agents like HATU or COMU . HATU generates an OAt active ester; the pyridine nitrogen in the HOAt leaving group provides anchimeric (neighboring-group) assistance by hydrogen-bonding to the incoming amine, actively guiding it to the carbonyl carbon [3].
Logical flow of HATU-mediated amide coupling via HOAt anchimeric assistance.
Q: When should I abandon coupling agents and use an acid chloride?A: If HATU or COMU yields remain below 30% after 24 hours, the steric clash is simply too severe for bulky active esters. Converting the carboxylic acid to an acid chloride provides the smallest, most highly electrophilic carbonyl species possible, allowing the reaction to proceed via brute force [4][5].
Quantitative Reagent Comparison
Table 2: Amide Coupling Reagent Efficacy for Hindered Amines
Use this protocol when uronium salts (HATU/COMU) fail.
Acid Chloride Generation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (2.0 eq) dropwise at 0 °C, followed by 1 drop of anhydrous DMF (catalyst) [5].
Activation Checkpoint: Stir at room temperature for 2 hours. Gas evolution (
CO2
,
CO
,
HCl
) should be visible.
Concentration: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride. Do not skip this step, or the excess reagent will consume your valuable amine.
Validation Checkpoint (Active Species): Resuspend the crude acid chloride in DCM. Pull a 10 µL aliquot and quench it in 1 mL of methanol. Analyze via LCMS. If the methyl ester is observed, your acid chloride is active. If not, the acid failed to activate.
Coupling: Cool the main DCM solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by the dropwise addition of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (1.1 eq).
Completion: Allow to warm to room temperature and stir for 12 hours. Quench with saturated aqueous
NaHCO3
and extract with DCM.
References
Atlanchim Pharma. "Scientific Letter: The amide group and its preparation methods by acid-amine coupling reactions." Atlanchim Pharma Resources. Verified URL: [Link]
Optimization
Technical Support Center: Troubleshooting Peak Tailing in the Liquid Chromatography of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
Welcome to the technical support center for resolving chromatographic issues related to the analysis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine and similar chiral amines. This guide is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving chromatographic issues related to the analysis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine and similar chiral amines. This guide is designed for researchers, scientists, and drug development professionals who may encounter peak tailing, a common challenge that can compromise the accuracy and reliability of quantitative analysis and enantiomeric separation. Here, we will delve into the root causes of this phenomenon and provide systematic, field-proven troubleshooting strategies.
Understanding the Challenge: Why Does (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Exhibit Peak Tailing?
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a primary amine, a class of compounds notoriously prone to exhibiting poor peak shape in liquid chromatography. The primary reason for this is the basic nature of the amine functional group. In many chromatographic systems, particularly those utilizing silica-based stationary phases, this basicity leads to undesirable secondary interactions that cause peak tailing.[1][2]
The most significant of these interactions is with residual silanol groups (Si-OH) on the surface of the silica packing material.[3][4] These silanol groups can be acidic and, depending on the mobile phase pH, can become deprotonated (Si-O⁻).[5] The positively charged (protonated) amine analyte can then interact with these negatively charged silanol sites through a strong ionic attraction.[3] This secondary retention mechanism holds a portion of the analyte molecules more strongly than the primary reversed-phase or chiral interaction, causing them to elute later and resulting in a "tailing" peak.[6][7][8]
Several factors can influence the severity of these silanol interactions, including:
Mobile Phase pH: At a pH close to the pKa of the silanol groups (typically around 3-5), a mixture of ionized and unionized silanols exists, exacerbating the potential for mixed-mode interactions.[3][9][10]
Column Type and Quality: The purity of the silica (Type A vs. Type B), the extent of end-capping (a process to chemically block silanol groups), and the presence of metal impurities can all affect the number of active silanol sites.[3][4][6]
Analyte Concentration: High sample loads can saturate the primary retention sites on the stationary phase, making secondary interactions with silanol groups more pronounced.[1][8]
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This section provides a structured workflow to diagnose and resolve peak tailing for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine.
Step 1: Initial Diagnosis and System Verification
Before modifying the method, it's crucial to rule out systemic issues.
Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][10] Ensure all connections are made with appropriate, low-dead-volume fittings and tubing.
Inspect for Column Degradation: A partially blocked inlet frit or a void at the head of the column can lead to poor peak shape for all analytes.[1][11] If all peaks in your chromatogram are tailing, this may be the cause.[12]
Ensure Proper Column Conditioning: A new column requires proper conditioning to stabilize the stationary phase and remove any residual solvents from manufacturing.[13][14][15][16] Inadequate equilibration with the mobile phase can also lead to inconsistent results and poor peak shape.[17]
Step 2: Mobile Phase Optimization
The mobile phase composition is the most powerful tool for mitigating peak tailing.
Controlling the ionization state of both the analyte and the silanol groups is critical.
Low pH (pH < 3): By lowering the mobile phase pH with an acidic modifier like formic acid or trifluoroacetic acid (TFA), the silanol groups remain protonated (Si-OH) and are therefore less likely to interact with the protonated amine analyte.[3][6][18] This is often the most effective initial strategy.
High pH (pH > 8): Alternatively, using a high pH mobile phase can deprotonate the amine analyte, rendering it neutral. This neutral form will have reduced interaction with any ionized silanol groups.[19][20] However, ensure your column is stable at high pH. Modern hybrid or ethylene-bridged hybrid (BEH) columns are designed for extended pH ranges.[19]
Additives can "mask" the active silanol sites, preventing them from interacting with your analyte.
Competing Bases: Adding a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can be highly effective.[6][21][22] These small amine molecules will compete with the analyte for the active silanol sites, thereby improving peak shape.[6] For chiral separations, basic additives like ethanolamine or ethylenediamine have also been shown to dramatically improve peak symmetry.[21]
Buffer Concentration: Increasing the buffer concentration (e.g., to 25-50 mM) can also help to shield the silanol interactions and improve peak shape.[6]
The following table summarizes the common mobile phase modifications and their mechanisms of action:
Strategy
Additive/Condition
Typical Concentration
Mechanism of Action
Considerations
Low pH
Formic Acid, Acetic Acid, TFA
0.1% (v/v)
Protonates silanol groups, minimizing ionic interactions with the basic analyte.[3][6]
TFA can cause ion suppression in mass spectrometry.[23]
High pH
Ammonium Hydroxide, Ammonium Bicarbonate
pH 8-11
Neutralizes the basic analyte, reducing its interaction with ionized silanols.[19][20]
The choice of stationary phase is fundamental to achieving good peak shape for basic compounds.
Use High-Purity, End-Capped Columns: Modern columns are typically made with high-purity (Type B) silica, which has fewer metal impurities and a lower concentration of acidic silanol groups.[3] "End-capped" columns have had their residual silanols chemically deactivated with a small, inert group, further reducing the potential for secondary interactions.[4][6][24]
Consider Alternative Stationary Phases:
Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded in the alkyl chain. This polar group can interact with and shield nearby silanol groups, improving peak shape for basic analytes.[4][24]
Silica Hydride (Type-C™) Phases: These columns have a surface where silanol groups are replaced with silicon-hydride (Si-H) groups, which are not acidic and do not interact with basic compounds.[4]
Proper Column Washing: If you have been using additives like TEA, it is crucial to have a dedicated column or to thoroughly wash the column after use to prevent carryover and unwanted interactions in subsequent analyses.[6]
Experimental Protocols
Here are detailed protocols for implementing the key troubleshooting steps.
Protocol 1: Mobile Phase pH Adjustment
Baseline Experiment: Run your current method and record the chromatogram, paying close attention to the peak tailing factor.
Prepare Acidic Mobile Phase: To your aqueous mobile phase component, add 0.1% (v/v) of formic acid. Ensure the final pH is below 3.
Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes, or until the baseline is stable.[14][15]
Inject and Analyze: Inject your sample and compare the peak shape to the baseline experiment.
Protocol 2: Using a Competing Base (TEA)
Prepare Mobile Phase with TEA: Add 0.1% (v/v) of triethylamine (TEA) to your organic mobile phase component.
Column Equilibration: Equilibrate the column with the TEA-containing mobile phase for at least 20 column volumes to ensure the silanol sites are fully masked.[6]
Inject and Analyze: Run your sample and evaluate the improvement in peak shape.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when encountering peak tailing with (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine.
Caption: A systematic workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: I've added formic acid to my mobile phase, but the peak is still tailing. What should I do next?
If lowering the pH is not sufficient, the next logical step is to introduce a competing base like triethylamine (TEA) into your mobile phase.[6] The combination of a low pH and a competing base is often a very robust solution for improving the peak shape of basic analytes.
Q2: Will using TEA affect my chiral separation?
It is possible. Mobile phase additives can sometimes alter the chiral recognition mechanism.[25] However, for many chiral separations of basic compounds, a basic additive is necessary to achieve any separation at all by first addressing the peak tailing.[21][22] It is a parameter that needs to be evaluated empirically.
Q3: Can I use the same column for other analyses after using a mobile phase with TEA?
It is generally recommended to dedicate a column for methods that use strong ion-pairing agents or additives like TEA.[6] If this is not feasible, a rigorous column flushing and regeneration procedure is necessary to remove the additive from the stationary phase before using it for other methods.
Q4: My peak shape is good, but my retention time is too short. How can I increase retention without reintroducing tailing?
If you have successfully addressed peak tailing by lowering the mobile phase pH, you can typically increase retention by decreasing the percentage of the organic solvent in your mobile phase. The low pH should maintain the good peak shape while you adjust the retention time.
Q5: Is it better to use a low pH or a high pH mobile phase?
Both can be effective, but the choice depends on your column's stability and your analyte's properties. Low pH is a more traditional and widely applicable approach as most silica-based columns are stable under acidic conditions.[19] High pH methods require specialized columns that can withstand basic conditions without degrading.[20]
References
Effect of pH on LC-MS Analysis of Amines.
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. MICROSOLV.
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
What is "silanol activity" when a column is described as having low or high silanol activity?
Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (CAS No. 1270273-66-9).
As a chiral benzylic primary amine, this compound is a critical molecular building block in advanced drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as potent Jak2 inhibitors (1)[1]. However, its unique structural features—specifically the sterically encumbered 2,6-disubstituted phenyl ring and the electron-donating methoxy group—create specific vulnerabilities during handling and long-term storage.
This guide is designed to move beyond basic safety data sheets. It provides researchers with the mechanistic causality behind degradation pathways and offers self-validating protocols to ensure the stereochemical and chemical integrity of your reagent.
Part 1: Quantitative Stability & Storage Profile
To establish a baseline for chemical integrity, all storage parameters must be strictly controlled. The table below summarizes the quantitative thresholds and environmental sensitivities of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine.
Parameter
Recommended Condition
Critical Threshold / Consequence of Deviation
Storage Temperature
-20°C
> 25°C accelerates benzylic oxidation and thermally-driven racemization.
Atmosphere
Argon or Nitrogen
Ambient air exposure leads to rapid alkylammonium carbamate formation.
Light Exposure
Amber/Opaque Vials
UV/Vis light initiates radical-mediated oxidation at the benzylic carbon.
Moisture (RH)
< 5% (Desiccated)
H₂O facilitates proton exchange, lowering the barrier for chiral inversion.
Expected Shelf Life
> 24 Months
If stored strictly under the above conditions without repeated freeze-thaw/opening cycles.
Part 2: Troubleshooting & FAQs
Q1: I opened my storage vial and noticed a white, crusty solid forming around the cap and suspended in the liquid. Is my reagent ruined?A1: No, your reagent is likely not ruined, but it has reacted with the environment. This white solid is an alkylammonium carbamate . Primary amines react rapidly and exothermically with atmospheric carbon dioxide (CO₂) and trace moisture to form these insoluble salts (2)[2].
Causality: The nucleophilic nitrogen of the amine attacks the electrophilic carbon of CO₂. While the 2-chloro and 6-methoxy groups provide some steric hindrance, primary amines are highly susceptible to this reversible reaction.
Action: Do not discard the batch. Proceed to Protocol 1 to reverse the carbamate formation and recover the free base.
Q2: My downstream asymmetric synthesis is yielding a lower enantiomeric excess (ee) than expected. Could the amine have racemized during storage?A2: Yes. Maintaining the stereochemical integrity of chiral amines is a known challenge (3)[3]. The proton at the benzylic chiral center is relatively acidic. Exposure to trace acids, strong bases, or prolonged heat can catalyze the abstraction of this proton.
Causality: The electron-donating 6-methoxy group stabilizes the resulting achiral enamine/iminium intermediate, lowering the activation energy required for the inversion of the chiral center.
Action: Always verify the ee of older stock using Protocol 2 before committing it to a late-stage synthesis.
Q3: The reagent has turned from a colorless liquid to a pale yellow or light brown. Can I still use it?A3: Discoloration is a direct indicator of oxidative degradation. Oxygen and ambient light trigger radical-mediated oxidation at the electron-rich benzylic position, leading to the formation of imines or hydroxylamines.
Action: If the discoloration is faint, the molar impurity is likely low, but it may still poison sensitive transition-metal catalysts in downstream cross-coupling reactions. It is highly recommended to purify the amine via vacuum distillation (keeping the bath temperature strictly <40°C to prevent heat-induced racemization) before use.
Part 3: Experimental Protocols
Protocol 1: Recovery of Free Amine from Carbamate Contamination
This protocol utilizes a biphasic basic extraction to shift the chemical equilibrium, breaking down the alkylammonium carbamate back into the free amine and water-soluble carbonate salts.
Self-Validating Marker: The successful recovery is visually confirmed when the cloudy, insoluble white suspension completely dissolves, yielding a perfectly clear biphasic solution.
Step-by-Step Methodology:
Preparation: Suspend the contaminated (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine in a separatory funnel using Dichloromethane (DCM) (approx. 10 mL per gram of amine).
Basification: Add an equal volume of cold 1M NaOH (aq). Causality: The strong aqueous base deprotonates the alkylammonium ion, forcing the release of CO₂ (as aqueous carbonate) and driving the free amine into the organic layer.
Agitation: Shake vigorously for 5–10 minutes, venting frequently. Observe the solution; it should become entirely clear with two distinct liquid phases.
Separation: Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes.
Concentration: Filter the drying agent and concentrate the solution under reduced pressure. Critical: Maintain the rotary evaporator water bath below 30°C to prevent thermal racemization.
Storage: Immediately purge the receiving flask with Argon and store at -20°C.
Protocol 2: Chiral HPLC Verification of Enantiomeric Purity
Before utilizing stored batches in stereoselective workflows, the enantiomeric excess must be empirically verified using a chiral stationary phase (4)[4].
Self-Validating Marker: The method is only validated if a preliminary run using a racemic standard of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine demonstrates baseline resolution (Resolution factor,
Rs>1.5
) between the (R) and (S) peaks.
Step-by-Step Methodology:
Sample Prep: Dissolve 1 mg of the amine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
Column Selection: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) at a ratio of 90 : 10 : 0.1.
Causality for DEA: Primary amines interact strongly with residual free silanols on the silica support of the column, causing severe peak tailing. The addition of 0.1% DEA acts as a competing base, masking these silanols and ensuring sharp, quantifiable Gaussian peaks.
Parameters: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 254 nm (leveraging the absorbance of the chloro-methoxy phenyl ring).
Analysis: Inject 10 µL of the sample. Calculate the ee using the formula:
%ee=Area(S)+Area(R)Area(S)−Area(R)×100
.
Part 4: Visualizations
Fig 1: Primary degradation pathways of chiral benzylic amines during storage.
Fig 2: Optimal handling and aliquoting workflow to preserve enantiomeric purity.
Part 5: References
Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors
ACS Publications[Link]
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide
MDPI - Molecules[Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases
YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea)[Link]
Mass Spectrometry Fragmentation Pattern Comparison: (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine vs. Positional Isomers
Executive Summary Differentiating positional isomers of substituted phenylethylamines and alpha-methylbenzylamines is a critical analytical bottleneck in drug development and forensic toxicology. Standard chromatographic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Differentiating positional isomers of substituted phenylethylamines and alpha-methylbenzylamines is a critical analytical bottleneck in drug development and forensic toxicology. Standard chromatographic methods often fail to resolve these structurally similar compounds. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine against its positional isomers. By leveraging the mechanistic principles of tandem mass spectrometry (LC-ESI-MS/MS), researchers can unambiguously identify these isomers based on highly specific neutral losses driven by steric proximity (the "ortho effect").
Mechanistic Principles of Fragmentation
To develop a robust analytical method, one must understand the causality behind the fragmentation pathways rather than merely memorizing product ions. Substituted phenylethylamines generally undergo protonation at the primary amine during electrospray ionization (ESI), yielding a strong
[M+H]+
precursor ion[1].
Primary Alpha-Cleavage
Upon collisional-induced dissociation (CID), the dominant initial fragmentation for all alpha-methylbenzylamine derivatives is the loss of ammonia (
−17 Da
), forming a stable carbocation
[M+H−NH3]+
[2]. For (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (
C9H12ClNO
, Exact Mass:
185.06
), the precursor ion is observed at
m/z186.1
, and the primary product ion is
m/z169.1
.
The "Ortho Effect" and Causality of Secondary Neutral Losses
The true differentiation of positional isomers relies on secondary fragmentation events dictated by the spatial arrangement of the ring substituents.
Ortho-Methoxy Participation: In the 2-chloro-6-methoxy isomer, the methoxy group is ortho to the ethanamine side chain. During CID, this proximity facilitates neighboring group participation. The oxygen atom can stabilize the carbocation, driving the highly specific loss of methanol (
−32 Da
) to form a stabilized benzofuran-like or spiro-ion intermediate[1].
Ortho-Chloro Elimination: Similarly, the ortho-chloro substituent is highly susceptible to the elimination of hydrogen chloride (
−36 Da
) following the initial loss of
NH3
.
Meta/Para Behavior: In contrast, isomers such as 1-(3-Chloro-4-methoxyphenyl)ethan-1-amine lack this steric proximity. Without the ortho effect, the secondary fragmentation is dominated by a simple radical loss of a methyl group (
−15 Da
) from the methoxy ether[3].
By understanding these causal relationships, analysts can confidently assign structures based on the presence or absence of
m/z133.1
(
−HCl
) and
m/z137.1
(
−CH3OH
).
Experimental Design & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) and internal standardization to monitor matrix effects and instrument drift.
Step-by-Step LC-MS/MS Methodology
Sample Preparation:
Dilute the analyte to a working concentration of
10 ng/mL
in the initial mobile phase (95% Water / 5% Acetonitrile with
0.1%
Formic Acid).
Internal Standard (IS) Addition: Spike the sample with
5 ng/mL
of a deuterated analog (e.g., Amphetamine-
d5
) to normalize ionization efficiency variations.
Gradient: 5% to 95% Acetonitrile (with
0.1%
Formic Acid) over 5 minutes. Flow rate:
0.4 mL/min
.
Mass Spectrometry Setup (Triple Quadrupole):
Ionization: ESI in positive mode (
+4.0 kV
).
Gas Parameters: Drying gas at
250∘C
, Nebulizer at
35 psi
.
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
System Suitability Test (SST):
Prior to sample analysis, inject a blank (mobile phase) to verify the absence of carryover.
Inject a known calibrator mix. The system is validated only if the retention time variance is
<2%
and the mass accuracy of the precursor is within
±0.1 Da
.
Step-by-step LC-MS/MS workflow for phenethylamine isomer differentiation.
Comparative MS Fragmentation Data
The table below summarizes the quantitative fragmentation data for the target molecule and two common positional isomers. Data is acquired at two collision energies (CE) to capture both primary and secondary fragmentation events.
Compound Name
Precursor Ion
[M+H]+
Primary Product Ion (CE:
15 eV
)
Secondary Product Ions (CE:
30 eV
)
Diagnostic Neutral Losses
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
186.1
169.1
(
−NH3
)
133.1 (
−HCl
)137.1 (
−CH3OH
)
−HCl
(36 Da)
−CH3OH
(32 Da)
1-(3-Chloro-4-methoxyphenyl)ethan-1-amine
186.1
169.1
(
−NH3
)
154.1 (
−CH3
)
125.1
(
−CH3,−CO
)
−CH3
(15 Da)
1-(4-Chloro-2-methoxyphenyl)ethan-1-amine
186.1
169.1
(
−NH3
)
137.1 (
−CH3OH
)
101.1
(
−CH3OH,−HCl
)
−CH3OH
(32 Da)
Fragmentation Logic Visualization
The following diagram maps the logical pathways that allow a mass spectrometer to differentiate these isomers based on the data in the table above.
When analyzing (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine against its alternatives, relying solely on the primary
[M+H−NH3]+
transition (
186.1→169.1
) is insufficient, as all positional isomers share this pathway.
Best Practice: Analysts must monitor the secondary transitions at higher collision energies (
30 eV
). The dual presence of the
186.1→133.1
(loss of
HCl
) and
186.1→137.1
(loss of
CH3OH
) transitions serves as a definitive, self-validating fingerprint for the 2-chloro-6-methoxy substitution pattern, distinguishing it cleanly from meta- or para-substituted alternatives.
References
Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters." Analytical Chemistry, 92(17), 12033–12039.[Link]
Chen, B.-H., Liu, J.-T., Chen, H.-M., Chen, W.-X., & Lin, C.-H. (2018). "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Applied Sciences, 8(7), 1022.[Link]
Navigating the Safe Handling of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, im...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, a chiral amine with potential applications in drug discovery. As Senior Application Scientists, our goal is to empower researchers with the knowledge to work safely and effectively, building a foundation of trust through value-added information beyond the product itself.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine. Each component of the recommended PPE ensemble serves a specific purpose, creating a comprehensive barrier between the researcher and the chemical.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles or a face shield
Protects against splashes and aerosols, which can cause serious eye irritation or damage.[4][5][6]
Hand Protection
Chemical-resistant gloves (Nitrile recommended)
Prevents direct skin contact. Aromatic amines can be absorbed through the skin.[1][7] Nitrile gloves offer good resistance to a range of chemicals.[8]
Body Protection
A full-length laboratory coat
Protects skin and personal clothing from contamination.[8][9]
Foot Protection
Closed-toe shoes
Prevents injury from spills and dropped objects.[2][10]
Respiratory Protection
Use in a certified chemical fume hood
A fume hood is essential to prevent the inhalation of potentially harmful vapors or aerosols.[2][8][10]
Procedural Guidance for Safe Handling: A Step-by-Step Protocol
Adherence to a strict, step-by-step handling protocol minimizes the risk of exposure and cross-contamination. This protocol is designed to be a self-validating system, where each step reinforces the overall safety of the operation.
1. Pre-Handling Preparations:
Consult Safety Resources: Before beginning work, review all available safety information for structurally similar compounds.
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.[8]
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the workspace.
Don PPE: Put on all required personal protective equipment before handling the chemical.[11][12]
2. Handling the Compound:
Work Within the Fume Hood: All manipulations of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine should be performed within the confines of a certified chemical fume hood.[2][8][10]
Avoid Direct Contact: Use appropriate tools (spatulas, pipettes) to handle the material. Never use your hands, even when gloved, to directly touch the chemical.
Controlled Dispensing: When transferring the substance, do so slowly and carefully to avoid creating dust or splashes.
Container Management: Keep the container tightly sealed when not in use.[9][13]
3. Post-Handling Procedures:
Decontamination: Clean all equipment and the work surface within the fume hood thoroughly after use.
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface of the glove.[14][15]
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][13][14][15][16][17]
Operational Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine.
Caption: Workflow for the safe handling and disposal of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine and any materials contaminated with it is a critical step in the safety protocol. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental harm.[2][18]
Waste Segregation: All waste containing this compound, including excess material, contaminated gloves, and disposable labware, must be collected in a designated "Halogenated Organic Waste" container.[3][18][19] Do not mix this waste with non-halogenated organic waste.[20]
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[18][19]
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[11]
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.
By adhering to these guidelines, researchers can confidently and safely work with (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, ensuring both personal well-being and the integrity of their scientific endeavors.
References
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.